4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester

Catalog No.
S973614
CAS No.
947601-98-1
M.F
C46H80N2O24S2
M. Wt
1109.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexa...

CAS Number

947601-98-1

Product Name

4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C46H80N2O24S2

Molecular Weight

1109.3 g/mol

InChI

InChI=1S/C46H80N2O24S2/c49-41-1-2-42(50)47(41)71-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-73-74-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)72-48-43(51)3-4-44(48)52/h1-40H2

InChI Key

CIAGMHUFXZNZOO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester is a complex organic compound characterized by its long chain structure containing multiple ether and thioether linkages. It has a molecular formula of C47H84N2O24S2C_{47}H_{84}N_2O_{24}S_2 and a molecular weight of approximately 1,125.30 g/mol . The compound is notable for its oligomer purity of at least 94% . This compound is often used in bioconjugation applications due to its reactive N-hydroxysuccinimide (NHS) groups that facilitate the coupling with amine-containing biomolecules.

  • Wear gloves and protective clothing to avoid skin contact.
  • Avoid inhalation of dust or aerosols (if applicable).
  • Consider potential allergic reactions, especially for individuals sensitive to NHS esters.

Chemical databases such as PubChem do not contain any entries for Hexa-PEG-SS-NHS ester, suggesting it is a less common or relatively new compound.

  • Hexa-PEG: This refers to a polyethylene glycol (PEG) spacer with sixteen ether oxygen atoms. PEGs are hydrophilic polymers commonly used in drug delivery research to improve solubility and circulation time of drugs in the body .
  • SS: This indicates the presence of a disulfide bond, a type of linkage that can be broken under reducing conditions. Disulfide bonds are used in some bioconjugation reactions to link molecules together .
  • NHS ester: N-hydroxysuccinimide (NHS) esters are reactive groups that can readily form amide bonds with primary amines. This functionality is often used to attach biomolecules like antibodies or peptides to other molecules .
Involving 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester typically include:

  • Esterification: The NHS groups react with primary amines to form stable amide bonds. This reaction is crucial for attaching the compound to proteins or other biomolecules.
  • Hydrolysis: Under aqueous conditions or in the presence of nucleophiles like water or alcohols, the NHS ester can hydrolyze to regenerate the carboxylic acid and release N-hydroxysuccinimide.

These reactions are essential for applications in drug delivery and biomolecular labeling.

The biological activity of this compound is primarily linked to its ability to form stable conjugates with proteins and peptides. The di-N-succinimidyl ester form allows for selective targeting and modification of biomolecules without altering their native functions. This property makes it valuable in various biomedical applications such as:

  • Targeted drug delivery: Facilitating the attachment of therapeutic agents to specific cells or tissues.
  • Biomarker development: Creating conjugates for imaging or detection purposes in diagnostic assays.

Synthesis of 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester can be achieved through several methods:

  • Stepwise Synthesis:
    • Building the long-chain structure incrementally using controlled polymerization techniques.
    • Introducing ether and thioether linkages through specific coupling reactions.
  • Functionalization:
    • Converting a precursor molecule into the di-N-succinimidyl ester through reaction with NHS in the presence of coupling reagents.
  • Purification:
    • Following synthesis with purification techniques such as chromatography to achieve the desired oligomer purity.

Interaction studies involving 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester typically focus on its reactivity with various amines. These studies help elucidate:

  • The efficiency of conjugation with different biomolecules.
  • Stability of the resulting conjugates under physiological conditions.
  • Potential effects on biological activity post-conjugation.

Several compounds exhibit similarities to 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Polyethylene glycol di-N-hydroxysuccinimideShorter chain lengthCommonly used in drug delivery but lacks thioether linkages
Maleimide derivativesContains maleimide group for thiol reactionsMore selective but less versatile than NHS esters
Dipeptide-based linkersShorter peptide chainsBiodegradable but may have lower stability compared to hexadecaoxa derivatives

The unique aspect of 4,7,10,...53-Hexadecaoxa... di-N-succinimidyl ester lies in its long hydrophilic chain combined with reactive sites that provide versatility in bioconjugation applications while maintaining stability and solubility in aqueous environments.

XLogP3

-3.6

Wikipedia

1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)

Dates

Modify: 2023-08-16

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